An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Undecatriene
An In-depth Technical Guide to the Synthesis and Properties of 1,3,5-Undecatriene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Undecatriene is a conjugated polyene of significant interest due to its potent sensory properties and its utility as a synthetic building block. This document provides a comprehensive overview of the synthesis and physicochemical properties of 1,3,5-undecatriene, with a focus on stereoselective synthetic routes and detailed experimental protocols. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.
Physicochemical and Spectroscopic Properties
1,3,5-Undecatriene (C₁₁H₁₈) is a volatile, colorless to pale yellow liquid.[1] Its properties are influenced by the stereochemistry of its three double bonds. The substance is characterized by a powerful, diffusive green, and fruity aroma, reminiscent of galbanum and pineapple.[1][2] It is slightly soluble in water but soluble in ethanol (B145695) and fats.[1] A summary of the key physicochemical properties for various isomers is presented in Table 1.
Table 1: Physicochemical Properties of 1,3,5-Undecatriene Isomers
| Property | (3E,5Z)-1,3,5-Undecatriene | (E,E)-1,3,5-Undecatriene | General (Mixture of Isomers) |
| CAS Number | 51447-08-6[3] | 19883-29-5 | 16356-11-9 |
| Molecular Formula | C₁₁H₁₈[3] | C₁₁H₁₈ | C₁₁H₁₈[4] |
| Molecular Weight | 150.26 g/mol [3][5] | 150.26 g/mol [6] | 150.26 g/mol [4] |
| Boiling Point | 280-285 °C @ 760 mmHg[5] | ~88 °C @ 1 mmHg[4] | ~180 °C[4] |
| Density | - | - | 0.788-0.796 g/cm³ |
| Refractive Index | - | - | 1.510-1.518[1] |
Spectroscopic Data:
Spectroscopic analysis is crucial for the identification and characterization of 1,3,5-undecatriene and its isomers.
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Mass Spectrometry (MS): The electron ionization mass spectrum of (E,E)-1,3,5-undecatriene is available in the NIST WebBook.[6]
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Gas Chromatography (GC): Kovats retention indices are available for various isomers on both polar and non-polar columns, aiding in their separation and identification.[6][5]
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Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data has been reported for (3E,5Z)-1,3,5-undecatriene.[5]
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Infrared (IR) Spectroscopy: FTIR spectra are available for 1,3,5-undecatriene (mixture of isomers).[1]
Synthesis of 1,3,5-Undecatriene
The stereoselective synthesis of 1,3,5-undecatriene is most commonly achieved via the Wittig reaction.[7] This method allows for precise control over the geometry of the newly formed double bond based on the choice of reactants and reaction conditions. Other synthetic approaches include palladium-copper catalyzed coupling reactions.
The Wittig Reaction
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[8] The stereochemical outcome is dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[7]
The (3E,5E)-isomer can be synthesized via the Wittig reaction between methylene (B1212753) triphenylphosphorane (a non-stabilized ylide) and (2E,4E)-decadienal.[2]
This protocol is a representative procedure based on general Wittig reaction methodologies.
Materials:
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n-Butyllithium (n-BuLi) in hexanes
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(2E,4E)-Decadienal
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Anhydrous tetrahydrofuran (B95107) (THF)
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Hexanes
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Ethyl acetate (B1210297)
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Silica (B1680970) gel for column chromatography
Procedure:
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Ylide Generation:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe, maintaining the temperature below 5 °C. The formation of the deep red-orange colored ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve (2E,4E)-decadienal (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (3E,5E)-1,3,5-undecatriene.
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Biological Activity and Signaling
The primary biological activity of 1,3,5-undecatriene is related to its potent odor, which is perceived through interaction with olfactory receptors in the nasal cavity.[4] This interaction initiates a signal transduction cascade, leading to the perception of smell. While specific metabolic pathways for 1,3,5-undecatriene are not extensively documented, it is likely metabolized in a similar manner to other ingested volatile hydrocarbons.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key experimental and logical workflows associated with the synthesis and analysis of 1,3,5-undecatriene.
Caption: Workflow for the Wittig Synthesis of 1,3,5-Undecatriene.
Caption: Simplified Mechanism of the Wittig Reaction.
Conclusion
1,3,5-Undecatriene is a valuable compound with distinct stereoisomers that can be selectively synthesized. The Wittig reaction stands out as a robust method for achieving high stereoselectivity. A thorough understanding of its physicochemical properties and synthetic routes is essential for its application in various fields, from flavor and fragrance chemistry to the development of novel materials and pharmaceuticals. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers working with this versatile triene.
References
- 1. 1,3,5-Undecatriene | C11H18 | CID 61832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. (3E,5Z)-1,3,5-Undecatriene [webbook.nist.gov]
- 4. 1,3,5-Undecatriene|Research Chemical [benchchem.com]
- 5. 1,3,5-Undecatriene, (3E,5Z)- | C11H18 | CID 5352367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E,E)-1,3,5-Undecatriene [webbook.nist.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
